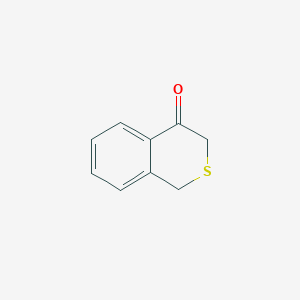

1H-2-Benzothiopyran-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-isothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGFRIMZEZRKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196090 | |

| Record name | Isothiochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-76-0 | |

| Record name | Isothiochromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4426-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiochroman-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8KE255SYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1h 2 Benzothiopyran 4 3h One

Established Synthetic Routes for 1H-2-Benzothiopyran-4(3H)-one and its Derivatives

The construction of the this compound scaffold can be achieved through several established synthetic pathways. These methods primarily rely on the formation of key carbon-sulfur and carbon-carbon bonds to assemble the bicyclic system.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of this compound and its analogs. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form the desired heterocyclic ring system.

An initial approach to the synthesis of the parent compound, this compound, involves the reaction of 2-mercaptobenzaldehyde (B1308449) with chloroacetyl chloride. niscpr.res.inwikipedia.orgmerckmillipore.comsigmaaldrich.comekb.eg This reaction first leads to the formation of an S-acylated intermediate. Subsequent intramolecular cyclization of this intermediate furnishes the desired this compound. This method provides a direct route to the core structure, leveraging the reactivity of the thiol and aldehyde functionalities in 2-mercaptobenzaldehyde.

A widely utilized method for the synthesis of 2-aryl substituted 1H-2-benzothiopyran-4(3H)-ones, also known as thioflavones, is the condensation of substituted thiophenols with ethyl benzoylacetates. nih.govacs.orgpsu.eduscirp.orgresearchgate.net This reaction is typically carried out in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures. psu.eduscirp.org While this method is effective, the yields can range from low to moderate. psu.eduscirp.org The reaction proceeds through the formation of an intermediate β-keto thioether, which then undergoes intramolecular cyclization to afford the thioflavone product.

Table 1: Synthesis of 2-Phenyl-4H-1-benzothiopyran-4-ones via Condensation of Thiophenols with Ethyl Benzoylacetates

| Thiophenol Derivative | Ethyl Benzoylacetate Derivative | Product | Yield (%) | Reference |

| Thiophenol | Ethyl benzoylacetate | 2-Phenyl-4H-1-benzothiopyran-4-one | Low-Moderate | psu.eduscirp.org |

| Substituted Thiophenols | Substituted Ethyl benzoylacetates | 5,6,7,8-Substituted-2-phenylthiochromen-4-ones | Not specified | nih.govacs.org |

An alternative route involves the cyclization of ethyl β-(arylthio)cinnamates. These starting materials are typically prepared through the Michael addition of thiophenols to ethyl phenylpropiolates. psu.eduscirp.org The subsequent cyclization to form 2-phenyl-4H-1-benzothiopyran-4-ones can be induced by reagents such as stannic chloride or a mixture of phosphorus pentoxide and methanesulfonic acid. psu.eduscirp.org A notable limitation of this method is its inapplicability to the synthesis of methoxy-substituted thioflavones. This is because the presence of activating methoxy (B1213986) groups on the cinnamyl aromatic ring can lead to competitive cyclization onto that ring instead of the desired sulfur-containing ring. psu.edu

Intramolecular Wittig Cyclization Approaches

Intramolecular Wittig reactions provide a powerful tool for the synthesis of various heterocyclic compounds, including derivatives of this compound. clockss.orgorganic-chemistry.orgacs.org This methodology involves the reaction of a suitably functionalized phosphonium (B103445) salt or phosphorane with a carbonyl group within the same molecule.

In the context of thioflavone synthesis, S-aroyl derivatives of thiosalicylic acid can be reacted with ylides like N-phenyl(triphenylphosphoranylidene)ethemine or (trimethylsilyl)methylenetriphenylphosphorane. psu.edu This leads to the formation of acylphosphoranes which, upon heating in a solvent such as tetrahydrofuran (B95107) (THF), undergo intramolecular Wittig cyclization to yield 2-phenyl-4H-1-benzothiopyran-4-ones. psu.edu A drawback of this method can be the tedious separation of byproducts like phenyl isocyanate. psu.edu More recent developments have focused on synthesizing 2-aryl-4H-thiochromen-4-one derivatives from benzoylthiosalicylic acid via intramolecular Wittig cyclization as a major synthetic route. acs.orgacs.org

Electrophilic Cyclization Strategies for 1H-2-Benzothiopyrans

Electrophilic cyclization represents another important strategy for the construction of the 1H-2-benzothiopyran ring system. usc.edu This approach typically involves the attack of an electrophile on an unsaturated precursor, triggering a cyclization cascade. A versatile route to functionalized 1H-2-benzothiopyrans involves the electrophilic cyclization of bis(arylmethylthio)acetylenes, which can lead to the formation of 2-benzo- and 2-naphthothiopyrylium salts. usc.edu These salts can then serve as precursors to various 1H-2-benzothiopyran derivatives. The use of diaryliodonium salts as triggers for electrophilic cyclization has also been explored, offering a pathway to benzocycles. sioc-journal.cn

Cyclization of Bis(arylmethylthio)acetylenes

A versatile method for synthesizing functionalized 1H-2-benzothiopyrans involves the electrophilic cyclization of bis(arylmethylthio)acetylenes. usc.eduacs.org This approach provides a flexible and straightforward route to these important sulfur heterocycles. acs.org The synthesis of the starting bis(arylmethylthio)acetylenes is typically achieved through modifications of standard procedures using commercially available arylmethyl halides. acs.org

The electrophilic addition of halogens to these acetylenes, often catalyzed by Lewis acids, typically proceeds stereoselectively to yield (E)-1,2-dihaloalkenes. acs.org In a specific example, the treatment of bis(biaryl)acetylenes with iodine monochloride (ICl) can induce a cyclization to form iodide-functionalized phenanthrene (B1679779) intermediates, which can then undergo further reactions. researchgate.net Another related oxidative cyclization of bis(biaryl)acetylenes using antimony pentachloride (SbCl5) has also been reported to produce dibenzo[g,p]chrysenes. mit.edu

Table 1: Examples of Synthesized Bis(arylmethylthio)acetylenes and their Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) |

| Bis(2-bromobenzylthio)acetylene | C₁₆H₁₂Br₂S₂ | 428.21 | 80 |

| Bis(4-methoxybenzylthio)acetylene | C₁₈H₁₈O₂S₂ | 330.47 | - |

| Bis(2-naphthylmethylthio)acetylene | C₂₄H₁₈S₂ | 370.54 | 128-129 |

| Bis(1-naphthylmethylthio)acetylene | C₂₄H₁₈S₂ | 370.54 | - |

Multicomponent Reaction Strategies for Polyheterocyclic Systems Featuring Benzothiopyranone

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. researchgate.netarabjchem.orgmdpi.combeilstein-journals.orgnih.gov These reactions are characterized by high atom economy and procedural simplicity, making them highly attractive for the synthesis of diverse heterocyclic libraries. researchgate.netarabjchem.org

One notable example involves the multi-component reaction of 1-benzothiopyran-4-ones with heterocyclic amines and dimethylformamide-dimethylacetal (DMF-DMA). researchgate.netarabjchem.org This reaction, often conducted under microwave irradiation, affords novel polyheterocyclic systems incorporating the benzothiopyranone core. researchgate.netarabjchem.org For instance, the reaction of 1-benzothiopyran-4-one, 3-aminotriazole, and DMF-DMA yields a tetracyclic thiochromeno[4,3-d] researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrimidine derivative. arabjchem.org The use of microwave heating can significantly enhance reaction rates and improve regioselectivity. arabjchem.org

The versatility of MCRs allows for the generation of a wide array of fused and unfused heterocyclic compounds, including those with 4-, 5-, 6-, and 7-membered rings. beilstein-journals.orgnih.gov

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is crucial for exploring their structure-activity relationships. Various methods have been developed to introduce substituents at different positions of the benzothiopyranone scaffold.

One approach involves the cyclization of α-substituted o-(methylsulfonyl)styrenes mediated by lithium diisopropylamide (LDA) to furnish 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. researchgate.net Subsequent treatment with electrophiles allows for the synthesis of 4,4-disubstituted derivatives. researchgate.net

Another strategy focuses on the synthesis of 2-phenyl-4H-1-benzothiopyran-4-ones, also known as thioflavones. A general method involves the Sonogashira-type coupling of o-halo(hetero)aroyl chlorides with phenylacetylene (B144264) to produce o-halo(hetero)arylynones, which then undergo cyclization with sodium hydrosulfide (B80085) (NaSH). nih.govmdpi.com This approach has been successfully applied to synthesize various thioflavone analogues with different heterocyclic systems fused to the thiopyranone ring. mdpi.com

Furthermore, the reaction of secondary o-(vinyl)thiobenzamide derivatives with iodine provides a pathway to 1-imino-1H-2-benzothiopyran derivatives. researchgate.net

Advanced Synthetic Strategies for Functionalized this compound Scaffolds

Cross-Coupling Reactions in Thioflavone Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone in modern organic synthesis, and their application in the synthesis of thioflavones has provided efficient and flexible routes to these important compounds. nih.govacs.orgfigshare.com

A notable strategy involves the cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids. nih.govacs.orgfigshare.com This reaction, catalyzed by a combination of a palladium(II) salt and a Lewis acid, with a suitable phosphine (B1218219) ligand like XPhos, affords 2-aryl-4H-thiochromen-4-one derivatives in moderate to good yields. nih.govacs.orgfigshare.com The sulfinyl group acts as an effective leaving group in this transformation. nih.gov This methodology exhibits a broad substrate scope, tolerating various functional groups on both the thiochromone (B8434766) and the arylboronic acid, which is advantageous for creating diverse thioflavone libraries. nih.govacs.org

Another powerful cross-coupling approach is the copper-free Sonogashira reaction. The palladium-catalyzed reaction between 3-iodo(thio)flavones and terminal alkynes provides a regio- and stereoselective synthesis of 3-enynyl substituted thioflavones. acs.org This one-pot, sequential C-C bond-forming reaction proceeds through the formation of a heteroarylpalladium species, followed by regioselective addition to the alkyne. acs.org

Table 2: Optimization of Cross-Coupling Reaction for Thioflavone Synthesis acs.org

| Entry | Catalyst | Ligand | Lewis Acid | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | - | DMF | 25 |

| 2 | Pd(OAc)₂ | TFP | - | DMF | 32 |

| 3 | Pd(OAc)₂ | XPhos | - | DMF | 58 |

| 4 | Pd(OAc)₂ | XPhos | Zn(OTf)₂ | DMF | 67 |

| 5 | Pd(OAc)₂ | XPhos | Sc(OTf)₃ | DMF | 61 |

| 6 | PdCl₂(PPh₃)₂ | - | - | DMF | 45 |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the importance of stereochemistry in biological activity. acs.orgbeilstein-journals.orgresearchgate.netnih.govuio.no

While the provided search results focus more broadly on stereoselective synthesis of various heterocyclic compounds, the principles can be applied to the benzothiopyranone system. For instance, strategies involving chiral catalysts or chiral auxiliaries are commonly employed to induce stereoselectivity. beilstein-journals.orgnih.gov Asymmetric conjugate additions to α,β-unsaturated carbonyl compounds can generate chiral enolates, which can then be trapped to produce enantiomerically enriched products. beilstein-journals.org

For example, the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones is a well-established method for creating stereogenic centers. beilstein-journals.org This approach could potentially be adapted for the synthesis of chiral 3-substituted this compound derivatives.

Furthermore, intramolecular cyclization reactions of appropriately designed chiral precursors can also lead to the stereoselective formation of cyclic structures. researchgate.net The stereochemical outcome is often dictated by the stereochemistry of the starting material and the reaction mechanism.

Derivatization via Enolate Chemistry (e.g., Dithiocarboxylation and S-Methylation)

The enolate chemistry of this compound provides a powerful platform for its derivatization. masterorganicchemistry.comyoutube.com The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com This enolate is a nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. beilstein-journals.orgmasterorganicchemistry.com

The formation and reactivity of enolates are fundamental concepts in organic chemistry. masterorganicchemistry.comyoutube.com The stability of the enolate is enhanced by the delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com

A specific example of derivatization involves the reaction of the enolate with carbon disulfide followed by S-methylation. This sequence, known as dithiocarboxylation and S-methylation, would introduce a dithiocarboxylic acid methyl ester group at the α-position of the benzothiopyranone ring. While a direct example for this compound was not found in the provided search results, the intermolecular addition of S-thiophosphinyl dithiocarbonate to arylacetylenes to produce (E)-1-aryl-1-thio-2-thiophosphinylethene derivatives demonstrates a related transformation involving dithiocarbonates. core.ac.uk

The enolate can also be alkylated, halogenated, or undergo aldol-type reactions, providing access to a wide range of functionalized this compound derivatives. beilstein-journals.orgmasterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. masterorganicchemistry.com

Synthesis of Imino-1H-2-Benzothiopyran Derivatives

An efficient method for the preparation of 1-imino-1H-2-benzothiopyran derivatives has been developed through the iodine-mediated cyclization of secondary o-(vinyl)thiobenzamide derivatives. oup.comoup.com This reaction is typically carried out in acetonitrile (B52724) at reflux temperature in the presence of sodium hydrogencarbonate. oup.comoup.com

The starting secondary o-(vinyl)thiobenzamide derivatives are readily prepared by reacting appropriate isothiocyanates with o-vinylphenyllithiums. oup.com The subsequent cyclization proceeds smoothly. For instance, heating 1-ethylimino-4-phenyl-1H-2-benzothiopyran in acetonitrile at reflux with iodine and sodium hydrogencarbonate results in the formation of the corresponding 1-imino derivative in good yield. oup.com The structure of these imino derivatives is confirmed by spectroscopic methods, with the 13C NMR spectrum showing a characteristic signal for the imino carbon. oup.com

It is noteworthy that at lower temperatures (0 °C), the reaction of secondary o-(vinyl)thiobenzamide derivatives with iodine yields 1(3H)-imino-2-benzothiophene derivatives. oup.comoup.com These can then be converted to the desired 1-imino-1H-2-benzothiopyran derivatives by elevating the reaction temperature. oup.com

Chemical Reactivity and Derivatization of this compound

Reactions at the Carbonyl Group (e.g., Oxime Formation)

The carbonyl group at the 4-position of this compound readily undergoes condensation reactions with amine derivatives. A prominent example is the formation of an oxime upon reaction with hydroxylamine (B1172632). nih.govscribd.comasianpubs.org The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield this compound, oxime. scribd.comnih.gov This reaction is a standard method for the characterization and derivatization of carbonyl compounds. asianpubs.org

The formation of oximes is often carried out by treating the carbonyl compound with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to liberate the free hydroxylamine. asianpubs.org The resulting oxime can exist as a mixture of geometric isomers. scribd.com

Alkylation Reactions (e.g., Introduction of Alkyl Groups at the 3-position)

The carbon atom at the 3-position of the this compound ring is activated by the adjacent carbonyl group and sulfur atom, making it susceptible to alkylation. While direct alkylation can be challenging, alternative strategies have been developed. scispace.com

One approach involves the use of organocuprate reagents in conjugate addition reactions to α,β-unsaturated derivatives. For example, to introduce a t-butyl group at the 3-position, an isopropylidene group can first be introduced, followed by conjugate addition of a methyl group. scispace.com Another method involves the reaction of the enolate of this compound, generated using a strong base like lithium diisopropylamide (LDA), with an alkyl halide. scispace.com

| Reagent | Product | Position of Alkylation | Reference |

| Lithium dimethylcuprate | 3-t-Butyl-1H-2-benzothiopyran-4(3H)-one | 3-position | scispace.com |

| Methyl iodide (after dithiocarboxylation) | α-Dithiomethylene derivative | 3-position | scispace.com |

Formation of Benzothiopyrylium Salts from 1H-2-Benzothiopyran-4(3H)-ones

1H-2-Benzothiopyran-4(3H)-ones are valuable precursors for the synthesis of 2-benzothiopyrylium salts. thieme-connect.dethieme-connect.de One effective method involves the reaction of the benzothiopyranone with triphenylcarbenium perchlorate (B79767) in acetonitrile. This reaction leads to the formation of 4-hydroxy-2-benzothiopyrylium perchlorates. thieme-connect.de If the reaction is carried out in a mixture of acetic acid and acetic anhydride, the corresponding 4-acetoxy-2-benzothiopyrylium perchlorate is obtained in excellent yield. thieme-connect.de

Another route to benzothiopyrylium salts involves the reduction of the carbonyl group of the benzothiopyranone to a hydroxyl group, followed by dehydration in an acidic medium. oup.com For instance, reduction with lithium aluminum hydride followed by treatment with an acid like perchloric acid can yield the desired benzothiopyrylium salt. oup.com

| Reagent(s) | Product | Reference |

| Triphenylcarbenium perchlorate in acetonitrile | 4-Hydroxy-2-benzothiopyrylium perchlorate | thieme-connect.de |

| Triphenylcarbenium perchlorate in acetic acid/acetic anhydride | 4-Acetoxy-2-benzothiopyrylium perchlorate | thieme-connect.de |

| Lithium aluminum hydride, then acid | 2-Benzothiopyrylium perchlorate | oup.com |

| Trityl chloride/perchloric acid | 2-Benzothiopyrylium salt | thieme-connect.de |

Conjugate Addition Reactions

The α,β-unsaturated system that can be generated from this compound is a key feature for introducing substituents via conjugate addition reactions. scispace.commdpi.com Organocuprate reagents are particularly effective for this purpose. scispace.com

A notable example is the conjugate addition of lithium dimethylcuprate to an α,β,β-trialkylthio-α,β-unsaturated ketone derived from this compound. scispace.com This reaction demonstrates the preferential cleavage of the β-carbon-sulfur bond. scispace.com The starting α-dithiomethylene derivative is synthesized by reacting the enolate of the benzothiopyranone with carbon disulfide, followed by S-methylation. scispace.com

The development of conjugate addition reactions of lithium dialkylcuprates to thiochromones, which are isomers of benzothiopyranones, has also been extensively studied, providing a route to 2-alkylthiochroman-4-ones. mdpi.com

Aldol (B89426) and Mannich Reactions of this compound

The active methylene (B1212753) group at the 3-position of this compound enables its participation in aldol and Mannich reactions. uio.noillinois.eduorganic-chemistry.org These reactions are fundamental carbon-carbon and carbon-nitrogen bond-forming transformations in organic synthesis.

In an aldol reaction , the enolate of this compound reacts with an aldehyde or ketone to form a β-hydroxy carbonyl compound. nih.gov This reaction can be catalyzed by either acid or base. Proline has emerged as a simple and effective organocatalyst for asymmetric aldol reactions. illinois.edu

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as this compound. organic-chemistry.orgsci-hub.catmdpi.com This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. sci-hub.cat Proline and its derivatives have also been successfully employed as catalysts for direct asymmetric three-component Mannich reactions, yielding products with high stereoselectivity. sci-hub.cat

| Reaction | Reactants | Product | Catalyst (Example) | References |

| Aldol Reaction | This compound, Aldehyde/Ketone | β-Hydroxy carbonyl derivative | Proline | uio.noillinois.edu |

| Mannich Reaction | This compound, Aldehyde, Amine | β-Amino carbonyl derivative (Mannich base) | Proline | uio.noorganic-chemistry.orgsci-hub.cat |

Ring-Closing Metathesis in Derivative Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic and spirocyclic frameworks. In the context of this compound, also known as thiochroman-4-one (B147511), RCM provides an efficient pathway for the synthesis of novel derivatives, particularly those with spiro-fused heterocyclic systems at the C3 position. This methodology typically involves the preparation of a diene- or enyne-substituted thiochroman-4-one precursor, which then undergoes an intramolecular cyclization reaction in the presence of a ruthenium-based catalyst.

The general strategy commences with the functionalization of the 3-position of the thiochroman-4-one core with two olefin-containing side chains. These diene precursors are then subjected to RCM, where the two terminal double bonds react to form a new cyclic structure fused in a spiro manner to the thiochromanone ring. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and stereochemical outcome of the cyclization.

Pioneering work in this area has often utilized Grubbs' first and second-generation catalysts, as well as Hoveyda-Grubbs catalysts, known for their functional group tolerance and high catalytic activity. These catalysts facilitate the formation of five- and six-membered rings with good to excellent yields.

A significant application of this strategy is in the synthesis of constrained amino acid derivatives, where the thiochroman-4-one scaffold serves as a template to create conformationally restricted structures. For instance, the synthesis of spiro-bridged bis(α-amino acid) derivatives has been achieved through a stereoselective RCM reaction. In these syntheses, the diallylated starting material derived from thiochroman-4-one undergoes cyclization to furnish the spiro-heterocyclic product.

The following data tables summarize representative examples of the synthesis of this compound derivatives using ring-closing metathesis, detailing the precursors, catalysts, reaction conditions, and the resulting products and yields.

Table 1: Synthesis of Diene Precursors for RCM

| Precursor | Starting Material | Reagents and Conditions | Yield (%) |

| 3,3-Diallyl-1H-2-benzothiopyran-4(3H)-one | This compound | Allyl bromide, NaH, DMF, rt | 85 |

| 3-Allyl-3-(but-3-en-1-yl)-1H-2-benzothiopyran-4(3H)-one | 3-Allyl-1H-2-benzothiopyran-4(3H)-one | But-3-en-1-yl bromide, LDA, THF, -78 °C to rt | 78 |

Table 2: Ring-Closing Metathesis of Diene-Substituted 1H-2-Benzothiopyran-4(3H)-ones

| Entry | Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 3,3-Diallyl-1H-2-benzothiopyran-4(3H)-one | Grubbs' I (5) | CH₂Cl₂ | 40 | Spiro[1H-2-benzothiopyran-3,3'-cyclopentene]-4(3H)-one | 92 |

| 2 | 3,3-Diallyl-1H-2-benzothiopyran-4(3H)-one | Grubbs' II (2) | Toluene | 80 | Spiro[1H-2-benzothiopyran-3,3'-cyclopentene]-4(3H)-one | 95 |

| 3 | 3-Allyl-3-(but-3-en-1-yl)-1H-2-benzothiopyran-4(3H)-one | Hoveyda-Grubbs II (3) | CH₂Cl₂ | 40 | Spiro[1H-2-benzothiopyran-3,3'-cyclohexene]-4(3H)-one | 88 |

These studies demonstrate the utility of RCM in expanding the chemical space around the this compound core, providing access to a variety of spirocyclic derivatives with potential applications in medicinal chemistry and materials science. The high yields and stereoselectivity often observed in these reactions underscore the efficiency of this synthetic approach.

Medicinal Chemistry and Pharmacological Investigations of 1h 2 Benzothiopyran 4 3h One Derivatives

Antimicrobial and Antifungal Activities

Derivatives of the 1H-2-Benzothiopyran-4(3H)-one scaffold have demonstrated significant potential as agents against a variety of microbial and fungal pathogens.

The antibacterial potential of this compound (thiochroman-4-one) derivatives has been evaluated against both plant and human pathogens. A novel series of thiochroman-4-one (B147511) derivatives featuring oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties were synthesized and tested for their in vitro antibacterial activities. tandfonline.comresearchgate.net One of the most active compounds, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, showed potent activity against the plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 17 µg/mL and 28 µg/mL, respectively. tandfonline.comresearchgate.net These results were superior to the commercial bactericides Bismerthiazol and Thiodiazole copper. tandfonline.comresearchgate.net

Further studies have explored spiropyrrolidines incorporating a thiochroman-4-one moiety. mdpi.comnih.gov These compounds were assessed against a panel of Gram-positive and Gram-negative bacteria. mdpi.com A specific derivative demonstrated notable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 μg/mL against Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis. rsc.org Additionally, pyrazole (B372694) derivatives of thiochroman-4-one have been synthesized and were found to be effective inhibitors of Bacillus subtilis growth. nih.gov Other research has confirmed the antimicrobial activity of thiochroman-4-one derivatives against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus pumilus, as well as Gram-negative bacteria such as Salmonella typhi and Pseudomonas aeruginosa. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Bacterial Strain | Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| Oxime ether and 1,3,4-oxadiazole thioether derivative | Xanthomonas oryzae pv. oryzae (Xoo) | 17 µg/mL (EC₅₀) | tandfonline.comresearchgate.net |

| Oxime ether and 1,3,4-oxadiazole thioether derivative | Xanthomonas axonopodis pv. citri (Xac) | 28 µg/mL (EC₅₀) | tandfonline.comresearchgate.net |

| Spiropyrrolidine derivative | Bacillus subtilis | 32 µg/mL (MIC) | rsc.org |

| Spiropyrrolidine derivative | Staphylococcus epidermidis | 32 µg/mL (MIC) | rsc.org |

| Spiropyrrolidine derivative | Staphylococcus aureus | 32 µg/mL (MIC) | rsc.org |

| Spiropyrrolidine derivative | Enterococcus faecalis | 32 µg/mL (MIC) | rsc.org |

| Pyrazole derivative | Bacillus subtilis | Effective Growth Inhibitor | nih.gov |

The this compound scaffold is a cornerstone in the development of novel antifungal agents, spurred by the known antifungal properties of structurally related flavones. ingentaconnect.com Researchers have synthesized various derivatives to explore their efficacy against a range of fungal pathogens. ingentaconnect.comeurekaselect.com

Studies have shown that thiochromanone derivatives possess significant antifungal activities. ingentaconnect.com For instance, 6-methylthiochroman-4-one (B1293643) and 6-chlorothiochroman-4-one (B87741) demonstrated 96–100% inhibition of the phytopathogenic fungus Botrytis cinerea at concentrations between 100 and 250 μg/mL. mdpi.com In another study, a series of thiochroman-4-one derivatives with oxime ether and 1,3,4-oxadiazole thioether moieties were tested against several plant pathogenic fungi. tandfonline.comresearchgate.net Notably, compound 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime exhibited a 79% inhibition rate against Botrytis cinerea, outperforming the commercial fungicide Carbendazim. tandfonline.comresearchgate.net

Furthermore, investigations into 2-(indole-3-yl)-thiochroman-4-ones revealed potent activity against various fungal strains, including Candida albicans, with one derivative achieving a MIC value of 4 μg/mL. rsc.org A separate study on different thiochroman-4-one derivatives identified a compound with exceptional potency against C. albicans, recording a MIC value as low as 0.5 μg/mL. rsc.org

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Fungal Strain | Activity (Inhibition/MIC) | Reference |

|---|---|---|---|

| 6-Methylthiochroman-4-one | Botrytis cinerea | 96-100% Inhibition @ 100-250 µg/mL | mdpi.com |

| 6-Chlorothiochroman-4-one | Botrytis cinerea | 96-100% Inhibition @ 100-250 µg/mL | mdpi.com |

| Oxime ether and 1,3,4-oxadiazole thioether derivative | Botrytis cinerea | 79% Inhibition | tandfonline.comresearchgate.net |

| 2-(Indole-3-yl)-thiochroman-4-one derivative | Candida albicans | 4 µg/mL (MIC) | rsc.org |

| Thiochroman-4-one derivative | Candida albicans | 0.5 µg/mL (MIC) | rsc.org |

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, for certain classes of these compounds, a potential mode of action has been proposed. It has been reported that fungal cysteine proteases are crucial for the replication and mutation processes in fungi. ingentaconnect.com Therefore, inhibiting these enzymes can effectively suppress fungal reproduction. ingentaconnect.com Semicarbazones are known inhibitors of cysteine protease. ingentaconnect.com Based on this, it is hypothesized that 3-substituted-thiochroman-4-one semicarbazone derivatives exert their antifungal effect by targeting and inhibiting fungal cysteine protease. ingentaconnect.com

Anticancer and Antitumor Potentials

The structural backbone of this compound has proven to be a valuable template for the design of novel anticancer agents, with numerous derivatives exhibiting significant cytotoxic and antiproliferative activities against various human cancer cell lines.

A number of studies have focused on the synthesis and in vitro anticancer evaluation of this compound (thiochromanone) derivatives. nih.govnih.gov In one such study, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives were synthesized and submitted to the National Cancer Institute (NCI) for screening against a panel of 60 human tumor cell lines. nih.govnih.gov The results indicated that compounds featuring the thiochromanone skeleton generally displayed higher anticancer activity compared to their chromanone counterparts. nih.gov

A recent comprehensive review highlighted that thiochromanone structures combined with 1,3-benzylidene moieties showed enhanced antiproliferative effects, particularly against leukemia, melanoma, and colon cancer cells. rsc.org Another class of derivatives, 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-ones, demonstrated superior anticancer activity, with one compound exhibiting growth inhibition 50% (GI50) values below 10 μM against the human lung cancer cell line A-549. rsc.org Additionally, other research has specifically screened 1-benzothiopyran-4-one derivatives for their antitumor activity against the HCT-116 colon cancer cell line, with some derivatives showing promising results.

Table 3: In Vitro Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 3-Arylspiro-[oxirane-2,3′-thiochroman]-4′-one | A-549 (Lung) | GI₅₀ < 10 µM | rsc.org |

| Thiochromanone with 1,3-benzylidene moiety | Leukemia cell lines | High antiproliferative activity | rsc.org |

| Thiochromanone with 1,3-benzylidene moiety | Melanoma cell lines | High antiproliferative activity | rsc.org |

| Thiochromanone with 1,3-benzylidene moiety | Colon cancer cell lines | High antiproliferative activity | rsc.org |

| 1-Benzothiopyran-4-one derivatives | HCT-116 (Colon) | Promising antitumor activity | researchgate.net |

The anticancer potential of this compound derivatives is fundamentally linked to their ability to inhibit the proliferation of cancer cells. The NCI's 60-cell line screening provides detailed data on cell growth inhibition. For instance, certain 3-(benzylidene)thiochroman-4-one derivatives have shown significant antiproliferative activity, with tumor cell growth percentages ranging from as low as -11.63% (indicating cell kill) to 103.44%. rsc.org

The most active thieno[2,3-d]pyrimidine-4(3H)-one derivative, which shares a related heterocyclic core, demonstrated broad cytotoxic activity across almost all tested cancer cell lines, with a mean growth percentage of 51.01%. mdpi.com It was particularly effective against the MDA-MB-435 melanoma cell line, producing a growth percentage of -31.02%, signifying a strong cytotoxic effect. mdpi.com The GI50 values, which represent the concentration required to inhibit cell growth by 50%, further quantify this effect. For example, the potent 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one derivatives registered GI50 values below 10 μM, underscoring their efficacy as potent inhibitors of tumor cell proliferation. rsc.org These findings highlight the potential of these scaffolds to outperform some standard chemotherapeutic agents. rsc.org

Targeting Specific Cancer Cell Lines

Derivatives of the this compound class have demonstrated notable antiproliferative activity against various cancer cell lines. Research has shown that these compounds can be effective against human breast cancer (MCF-7), chronic myelogenous leukemia (K562), and other cancer cell types. mdpi.comnih.gov For instance, certain benzopyran-4-one derivatives have been identified as potential anticancer agents through screening on different cancer cell lines. mdpi.com

The structural modifications of the benzopyran-4-one core play a crucial role in determining their cytotoxic potency and selectivity. Studies on 7-methoxy benzopyran-4-one derivatives revealed cytotoxicity in a range of cell lines, including HL-60, KB, LLC, LNCaP, LU-1, MCF7, and SW480. mdpi.com Furthermore, bis-benzopyran-4-one derivatives have exhibited significant in vitro antiproliferative activity against human cancer cell lines such as PC-3, NCI-H23, MDA-MB-231, HCT-15, NUGC-3, and ACHN. mdpi.com

The introduction of various substituents allows for the fine-tuning of the molecule's properties, leading to enhanced activity against specific cancer types. For example, some derivatives have shown selective action towards chronic myelogenous leukemia (K562) cells while remaining non-toxic to healthy human keratinocytes (HaCaT). nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Benzopyran-4-one Derivatives

| Compound Type | Target Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Benzopyran-4-one derivatives | Various cancer cell lines | Potential anticancer agents | mdpi.com |

| 7-Methoxy benzopyran-4-one derivatives | HL-60, KB, LLC, LNCaP, LU-1, MCF7, SW480 | Cytotoxic activity | mdpi.com |

| Bis-benzopyran-4-one derivatives | PC-3, NCI-H23, MDA-MB-231, HCT-15, NUGC-3, ACHN | In vitro antiproliferative activity | mdpi.com |

| Benzofuran derivatives | Chronic myelogenous leukemia (K562) | Selective cytotoxicity, apoptosis induction | nih.gov |

| Quinazolinone- and Imidazolium-Based Benzofuran Derivatives | Human breast cancer (MCF-7) | Inhibition of cancer cell growth | mdpi.com |

Enzyme Inhibition Studies

The this compound scaffold has proven to be a versatile template for the design of various enzyme inhibitors, demonstrating potential therapeutic applications in a range of diseases.

Investigation of this compound Derivatives as Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. ekb.eg Consequently, they are significant targets for drug development. ekb.eg Derivatives of the this compound backbone have been explored as protein kinase inhibitors. For instance, 2-(2'-amino-3'-methoxyphenyl)-4H-1-benzothiopyran-4-one, a thioflavone derivative, has demonstrated more potent inhibition of the Raf-induced activation of the ERK-MAP kinase pathway compared to its oxygen analog, PD98059. researchgate.net This compound also selectively and potently inhibited the proliferation of tumor cells where the ERK-MAP kinase pathway is constitutively active. researchgate.net

The design of multi-targeted kinase inhibitors has emerged as a promising strategy for treating complex diseases like cancer. mdpi.com Quinazoline-based compounds, which share structural similarities with the benzothiopyranone core, have been successfully developed as inhibitors of multiple protein kinases, including EGFR, VEGFR2, HER2, and CDK2. mdpi.com This highlights the potential of the broader class of heterocyclic compounds in this therapeutic area.

Inhibition of Phosphatases by this compound Derivatives

Phosphatases are another class of enzymes that play a critical role in cellular signaling. Isoquinoline-1(2H)-thione derivatives, which are structurally related to the this compound core, have been identified as inhibitors of protein phosphatase 1. clockss.org The search for selective and potent inhibitors of alkaline phosphatases (ALPs) is an active area of research due to their involvement in various diseases. semanticscholar.org Thiazole derivatives, another class of sulfur-containing heterocycles, have shown potential as alkaline phosphatase inhibitors. semanticscholar.org

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones and represents an attractive target for the treatment of hormone-dependent cancers. nih.gov The inhibition of STS can reduce the availability of these hormones to cancer cells. nih.gov Thioflavones, which are 2-phenyl-4H-1-benzothiopyran-4-ones, are recognized as potent inhibitors of steroid sulfatase. psu.edu

The development of STS inhibitors has involved the synthesis of both steroidal and non-steroidal analogues. nih.gov Oestrone-3-O-sulphamate (EMATE) is a highly potent steroidal STS inhibitor that has served as a lead compound for the development of numerous derivatives. nih.gov Non-steroidal inhibitors, such as those based on a coumarin (B35378) scaffold, have also shown promise. nih.gov The sulfamate (B1201201) group is a key pharmacophore known to inhibit STS efficiently and irreversibly when attached to an aryl derivative. researchgate.net

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme that has been a significant target for the development of herbicides. nih.govnih.gov More recently, HPPD inhibitors have also been explored for therapeutic applications in human metabolic diseases. nih.govunisi.it The discovery of HPPD inhibitors was initially serendipitous, stemming from observations of allelopathic plants. nih.gov

While direct studies on this compound derivatives as HPPD inhibitors are not extensively documented, the broader class of compounds containing a triketone motif are known to be effective. unisi.it For example, a family of 1,2,3-benzotriazine-4-one derivatives has been synthesized and optimized as potent HPPD inhibitors. nih.gov The most effective compound from this series demonstrated significantly improved enzyme inhibition compared to the control, mesotrione. nih.gov The binding of these inhibitors to the HPPD enzyme involves chelation with a metal ion and interactions with hydrophobic and aromatic residues in the active site. nih.gov

Table 2: Enzyme Inhibition by this compound and Related Derivatives

| Enzyme Target | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Protein Kinase (ERK-MAP Kinase Pathway) | 2-(2'-amino-3'-methoxyphenyl)-4H-1-benzothiopyran-4-one | More potent inhibitor than PD98059; selective inhibition of proliferation in specific tumor cells. | researchgate.net |

| Protein Phosphatase 1 | Isoquinoline-1(2H)-thione derivatives | Identified as inhibitors. | clockss.org |

| Steroid Sulfatase (STS) | 2-Phenyl-4H-1-benzothiopyran-4-ones (Thioflavones) | Potent inhibitors of STS. | psu.edu |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 1,2,3-Benzotriazine-4-one derivatives | Potent inhibitors with improved activity over control. | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of the this compound scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. The anti-inflammatory properties of these and related compounds are often linked to the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. ekb.egmdpi.com

Studies on 2-substituted 4H-1-benzothiopyran-4-ones have revealed that certain compounds possess potential analgesic and anti-inflammatory activities. researchgate.net Similarly, research on 1,2-benzothiazine derivatives, which are structurally related, has confirmed their anti-inflammatory and analgesic effects in in vivo models, with the added benefit of being devoid of the ulcerogenic activity often associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The search for new analgesics has also led to the synthesis of 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid toluidides and xylidides, with some of these compounds showing higher activity than the reference drugs meloxicam (B1676189) and piroxicam. nih.gov

The introduction of a 1,2,3-triazole moiety into 2H-1,4-benzoxazin-3(4H)-one derivatives has been shown to impart or enhance anti-inflammatory activity. nih.gov Some of these compounds were found to reduce the production of reactive oxygen species and alleviate microglial inflammation. nih.gov This highlights the potential for developing novel anti-inflammatory agents by combining different pharmacophores.

Table 3: Anti-inflammatory and Analgesic Activity of this compound and Related Derivatives

| Compound/Derivative | Activity | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted 4H-1-benzothiopyran-4-ones | Analgesic and anti-inflammatory | Several compounds showed potential activity. | researchgate.net |

| 1,2-Benzothiazine derivatives | Anti-inflammatory and analgesic | Confirmed activity in in vivo tests without ulcerogenic effects. | mdpi.com |

| 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid toluidides and xylidides | Analgesic | Some compounds were more active than meloxicam and piroxicam. | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | Anti-inflammatory | Reduced ROS production and alleviated microglial inflammation. | nih.gov |

| 1H-2-Benzopyran-1-one derivatives | Anti-inflammatory | Certain N-alkylated derivatives showed anti-inflammatory activities. | nih.gov |

Assessment of Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential to combat inflammation. Some compounds have demonstrated promising anti-inflammatory and analgesic properties. researchgate.netresearchgate.net For instance, certain 6-acyl-2(3H)-benzothiazolone derivatives, which share a similar heterocyclic core, have shown notable anti-inflammatory effects. researchgate.net The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced rat paw edema. nih.gov In one study, a series of pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds exhibiting more potent antiproteinase activity than aspirin (B1665792) in vitro. mdpi.com Another study on benzoxazole (B165842) derivatives identified them as inhibitors of myeloid differentiation protein 2 (MD2), a key player in the inflammatory process. nih.gov While direct data on this compound itself is limited in the provided results, the activity of structurally related compounds suggests the potential of this scaffold in developing new anti-inflammatory agents.

Evaluation of Analgesic Activity

The analgesic potential of this compound derivatives has also been a subject of research. Several synthesized compounds within this class have exhibited potential analgesic activities. researchgate.netresearchgate.net The evaluation of analgesic effects is often carried out using established models like the phenylquinone-induced writhing test in mice and rats. nih.gov For example, some 6-acyl-2-benzothiazolinone derivatives have been reported to possess potent analgesic activity. turkjps.org Furthermore, a study on benzopyrone derivatives condensed with amines revealed that some of the synthesized compounds showed significant analgesic activity. researchgate.net The exploration of this scaffold for developing new pain management therapies continues to be an active area of research. nih.govnih.govscispace.com

Antileishmanial Activity

Several studies have focused on the synthesis and in vitro evaluation of this compound derivatives against Leishmania panamensis, the causative agent of cutaneous leishmaniasis. mdpi.comnih.govmdpi.comnih.govdntb.gov.ua In one study, a series of 35 thiochromone (B8434766) derivatives were tested against intracellular amastigotes of L. panamensis. mdpi.comnih.gov The results indicated that compounds featuring a vinyl sulfone moiety displayed the most significant antileishmanial activity, with some exhibiting EC50 values below 10 μM. mdpi.comresearchgate.netnih.gov Another investigation involving 32 substituted 2H-thiochroman derivatives, including thiochromanones, identified four compounds with high antileishmanial activity (EC50 < 10 μM) and a good selectivity index. mdpi.comnih.govdntb.gov.ua These findings highlight the potential of the this compound scaffold as a source of new antileishmanial agents. rsc.orgnih.govnih.govresearchgate.netmdpi.comnih.govscientiaplena.org.brmdpi.commui.ac.irresearchgate.net

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the antileishmanial potency of this compound derivatives. A key finding is the significant enhancement of activity associated with the presence of a vinyl sulfone group. mdpi.comresearchgate.netnih.gov The removal of either the double bond or the sulfone moiety from these active compounds led to a decrease in their antileishmanial effects. mdpi.comresearchgate.net Further modifications, such as the introduction of a phenyl hydrazone linker at the 4th position, have also been shown to confer significant antileishmanial activity against Leishmania (Viannia) braziliensis. rsc.org In another study, acyl hydrazone derivatives of thiochroman-4-ones were synthesized, with a semicarbazone derivative demonstrating the best efficacy against L. panamensis. rsc.org However, for a series of 32 substituted 2H-thiochroman derivatives, a clear structure-activity relationship was not readily apparent, as the active compounds possessed varied substitution patterns. mdpi.comnih.govdntb.gov.ua These studies underscore the importance of specific structural motifs in optimizing the antileishmanial activity of this class of compounds.

Anticonvulsant and Sedative-Hypnotic Activities

The anticonvulsant potential of this compound derivatives has been explored, with some compounds showing promise in preclinical models. acs.org The evaluation of anticonvulsant activity is typically conducted using standard tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice. nih.govmdpi.comnih.govresearchgate.net While specific data on this compound derivatives is not extensively detailed in the provided results, related heterocyclic systems have been investigated. For instance, a series of N-(2-hydroxyethyl)amide derivatives demonstrated potent anticonvulsant activity with low toxicity. nih.gov Additionally, isatin-based derivatives have been identified as promising anticonvulsant agents. nih.gov These findings suggest that the this compound scaffold could be a valuable template for the design and development of novel anticonvulsant drugs.

Analysis of Sedative-Hypnotic Effects

Sedatives and hypnotics are drugs that induce a calming effect or encourage sleep, respectively. mhmedical.com These agents are crucial in managing anxiety and sleep disorders. mhmedical.comgoogle.com Some isothiochromans, which can be derived from 1H-2-benzothiopyrans, have demonstrated pharmacological activities including sedative and muscle-relaxing properties. acs.org The central nervous system (CNS) depressant effects of these compounds are often evaluated using animal models. For instance, a reduction in the time it takes for an animal to fall asleep and an increase in the duration of sleep are key indicators of hypnotic activity. mlsu.ac.in The performance of animals on a rotating rod (rota-rod test) is also used to assess motor coordination and sedative effects, where a decreased latency to fall suggests sedative properties. nih.gov

Proposed Mechanisms of Action (e.g., Voltage-Gated Ion Channels, GABAergic Modulation)

The primary inhibitory neurotransmitter in the mammalian brain is Gamma-aminobutyric acid (GABA). physio-pedia.comnih.gov GABA exerts its effects by binding to its receptors, primarily GABA-A receptors, which are ligand-gated ion channels. nih.govbarrowneuro.org Upon activation, these receptors allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of action potentials. barrowneuro.orgilae.org This inhibitory action is crucial for controlling neuronal excitability. barrowneuro.org

The sedative-hypnotic effects of many compounds are mediated through the modulation of the GABAergic system. nih.gov For example, benzodiazepines and barbiturates enhance GABA-mediated inhibition. mlsu.ac.inbarrowneuro.org It is proposed that certain this compound derivatives may exert their sedative effects through a similar mechanism, by interacting with the GABA-A receptor complex. nih.govnih.gov This interaction could potentially potentiate the effects of GABA, leading to a generalized depression of the central nervous system. mlsu.ac.in The modulation of GABA-A receptors can involve facilitating the activation of the receptor, delaying its deactivation, or enhancing its desensitization. nih.gov

Other Biological Activities and Therapeutic Potential

Beyond their effects on the central nervous system, derivatives of this compound have been investigated for a range of other potential therapeutic applications.

Antiviral Activity

The search for novel antiviral agents is a continuous effort in medicinal chemistry. nih.gov Derivatives of various heterocyclic systems, including those related to this compound, have been synthesized and evaluated for their ability to inhibit viral replication. nih.govscispace.com For example, certain thiohydantoin derivatives incorporating a 4H-thieno[2,3-b] google.combenzothiopyran-4-one moiety have been tested for their activity against HIV-1. scispace.com Additionally, other heterocyclic compounds have shown activity against viruses such as Herpes Simplex Virus type 1 (HSV-1), Poliovirus, and Coxsackievirus B5. nih.govopenmedicinalchemistryjournal.com The evaluation of antiviral activity often involves determining the 50% effective concentration (EC50), which is the concentration of the compound that achieves 50% protection from the cytopathic effect of the virus in infected cells. scispace.com

Antioxidant Properties

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. pensoft.net Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. pensoft.net Several studies have explored the antioxidant potential of thiochromone derivatives. dntb.gov.ua The antioxidant capacity of these compounds is often evaluated using in vitro assays, such as measuring their ability to inhibit lipid peroxidation or their interaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). turkjps.orgresearchgate.net For instance, certain thiochromone derivatives bearing a phenyl-N,N-dimethylamino group have exhibited promising antioxidant potency without cytotoxic effects. dntb.gov.ua The investigation into the oxidative transformation of these compounds helps in understanding their metabolic stability and identifying potential metabolites. dntb.gov.ua

Antimalarial Activity

Malaria remains a significant global health problem, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. mdpi.comnih.gov Thiochromone derivatives have been explored as a potential source of new antimalarial drugs. researchgate.netpsu.edu In one study, a series of thiochromone derivatives were synthesized and tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net One compound, 3-Amino- google.com-benzothiopyran-[2,3-c]-pyrazol-4-one, demonstrated significant antimalarial activity. researchgate.net The development of new antimalarials often involves screening compounds against both drug-sensitive and drug-resistant strains of the parasite. mdpi.comresearchgate.net

Retinoid Negative Hormone and Antagonist Activities

Retinoids, which include vitamin A and its derivatives, are crucial for various biological processes, including cell differentiation, proliferation, and apoptosis, through their interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). researchgate.net While retinoids have therapeutic applications, they can also cause significant side effects. google.com Retinoid antagonists are compounds that can block the activity of retinoid agonists, potentially mitigating their adverse effects. google.comwipo.int Certain aryl-substituted benzothiopyran derivatives have been identified as having retinoid negative hormone and/or antagonist-like biological activities. google.comwipo.int These compounds can bind to RARs and prevent or diminish the action of RAR agonists. google.comwipo.int For example, the 2,2-dimethylthiochromene analogue, AGN 193109, has been shown to be effective in blocking retinoid agonist-induced activity. google.comnih.gov Retinoid negative hormones can also potentiate the activities of other nuclear receptor agonists. google.com The discovery of selective RAR antagonists holds promise for improving the safety and efficacy of retinoid-based therapies. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR Analysis in 1H-2-Benzothiopyran-4(3H)-one Research

SAR analysis for this compound derivatives involves systematically modifying the core structure and observing the corresponding changes in biological activity. This process helps to identify key structural features, known as pharmacophores, that are essential for the desired pharmacological effect. The methodologies employed are both experimental and computational.

Experimental approaches involve the synthesis of a series of analogues with variations in substituents, ring systems, and functional groups. These compounds are then subjected to biological assays to determine their activity. For instance, the synthesis of various 2'-aminothioflavones, which are derivatives of this compound, and their subsequent evaluation for inhibitory effects on specific kinase pathways, exemplifies this approach. researchgate.net

Computational methods, such as QSAR, play a pivotal role in modern drug design. mdpi.com QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. imist.manih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds. imist.ma Descriptors can be categorized as 2D (based on the 2D structure) or 3D (based on the 3D conformation of the molecule). mdpi.com The goal is to develop models with high predictive power, which can then be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Impact of Substituents on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the benzene (B151609) ring and the thiopyran moiety.

Substituents on the benzene ring of the this compound scaffold have a profound effect on the biological properties of the resulting compounds. The nature, position, and electronic properties of these substituents can influence potency and selectivity.

The following table summarizes the observed effects of various substituents on the benzene ring of related heterocyclic compounds:

| Substituent | Position | Effect on Biological Activity | Reference |

| Halogen (Cl, Br) | para | Decrease in antiproliferative activity | nih.gov |

| Halogen (Cl) | 2-position | Better anti-mycobacterial activity | nih.gov |

| Nitro (NO2) | para | Improved antitubercular activity | juniperpublishers.com |

| Methoxy (B1213986) (OCH3) | 6-position | Enhanced antihypertensive activity | semanticscholar.org |

| Methoxy (OCH3) | 7-position | Abolished antihypertensive activity | semanticscholar.org |

| Methyl (CH3) | 5, 6, 7, or 8-position | Better antitubercular activity | juniperpublishers.com |

Modifications to the thiopyran moiety of this compound are also a key strategy for optimizing biological activity. The introduction of substituents can alter the molecule's conformation, electronic distribution, and interactions with biological targets.

For instance, the presence of a carbonyl group at the C-4 position of the benzopyran ring has been associated with potent activity against Mycobacterium tuberculosis. juniperpublishers.com In a study on thiochroman-4-one (B147511) derivatives, the substitution at the C-2 position with a carbonyl group was found to interfere with the antileishmanial activity against L. panamensis amastigotes. mdpi.com Furthermore, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives with various functional groups has been explored, indicating the importance of this position for diversification and potential biological activity. acs.org The replacement of the oxygen atom in the analogous flavone (B191248) skeleton with a sulfur atom to form the thioflavone core results in modified biological effects, underscoring the significance of the heteroatom in the pyran ring. acs.org

The introduction of specific functional groups into the this compound scaffold can dramatically alter the pharmacological profile of the resulting derivatives.

For example, the presence of an oxime functional group at the 4-position, as in this compound, oxime, introduces a nitrogen atom that can participate in hydrogen bonding and alter the electronic properties of the molecule. nih.gov In a series of thioflavone derivatives, a 2'-amino-3'-methoxyphenyl substituent was found to be more potent in inhibiting the ERK-MAP kinase pathway than its oxygen-containing counterpart, highlighting the favorable contribution of the amino and methoxy groups in this specific biological context. researchgate.net

The introduction of basic side chains, such as dialkylaminoalkyl groups, has been used to confer antiproliferative activity and pro-apoptotic effects in benzothiopyranoindole derivatives. sci-hub.se The nature of these side chains can influence DNA intercalation and topoisomerase inhibition. sci-hub.se Moreover, the isosteric replacement of the benzene nucleus with a pyridine (B92270) ring can have significant effects on biological activity, often leading to more hydrophilic compounds with altered pharmacological properties. semanticscholar.org

The following table provides examples of specific functional groups and their observed effects on the pharmacological profiles of related heterocyclic compounds:

| Functional Group | Position on Scaffold | Observed Pharmacological Effect | Reference |

| Oxime | 4-position | Potential for altered electronic properties and hydrogen bonding | nih.gov |

| 2'-Amino-3'-methoxyphenyl | 2-position | Potent inhibition of the ERK-MAP kinase pathway | researchgate.net |

| Dialkylaminoalkyl chain | Various | Antiproliferative activity, pro-apoptotic effects, DNA intercalation | sci-hub.se |

| Pyridine ring | Isosteric replacement of benzene | Altered hydrophilicity and biological activity | semanticscholar.org |

Molecular Modifications and Potency Optimization

The systematic molecular modification of the this compound scaffold is a cornerstone of medicinal chemistry, aimed at enhancing potency and selectivity. This process often involves an iterative cycle of design, synthesis, and biological testing.

One common strategy is the introduction of substituents at various positions of the benzothiopyran ring system. For instance, the synthesis of 8-methyl-1H-2-benzothiopyran-4(3H)-one represents a simple modification to the core structure. chemicalbook.com More complex modifications can involve the introduction of aryl groups, as seen in the synthesis of 2-phenyl-4H-1-benzothiopyran-4-ones. psu.edu The choice of substituents is guided by SAR data and computational modeling. For example, if initial studies suggest that electron-withdrawing groups on the benzene ring are beneficial for activity, a range of such groups will be synthesized and tested.

Another approach is the modification of existing functional groups. For example, the carbonyl group at the 4-position can be converted to an oxime or other derivatives to explore new interactions with biological targets. nih.gov Furthermore, the synthesis of N-rhodanine glycoside derivatives, which incorporate a sugar moiety, represents a significant modification aimed at altering solubility and potentially targeting specific cellular uptake mechanisms. acs.org

The ultimate goal of these modifications is to optimize the compound's fit within the binding site of its biological target, thereby increasing its potency and reducing off-target effects.

Ligand-Target Interactions and Binding Mechanisms

Understanding the interactions between this compound derivatives and their biological targets at the molecular level is crucial for rational drug design. These interactions are often elucidated through a combination of experimental techniques and computational modeling.

Molecular docking studies are frequently employed to predict the binding mode of a ligand within the active site of a protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. For example, in a study of thioflavone derivatives as inhibitors of the ERK-MAP kinase pathway, molecular modeling could be used to visualize how the 2'-amino-3'-methoxyphenyl group fits into the binding pocket and interacts with specific amino acid residues. researchgate.net

Experimental techniques such as X-ray crystallography can provide a detailed, high-resolution picture of the ligand-target complex, confirming the predictions of docking studies. While specific crystallographic data for this compound with a target may not be readily available, studies on related structures provide valuable insights. For instance, the binding of benzothiophene (B83047) derivatives to Plasmodium falciparum N-myristoyltransferase has been studied using QSAR, which can infer the types of interactions that are important for affinity and selectivity. nih.gov

The binding mechanism can also be investigated through biochemical assays. For example, studies on benzothiopyranoindole derivatives have shown that they can act as DNA intercalating agents and topoisomerase inhibitors. sci-hub.se Linear flow dichroism experiments have been used to confirm the intercalative mode of binding to DNA. sci-hub.se These studies provide a mechanistic basis for the observed antiproliferative activity of these compounds.

Computational Studies on Molecular Interactions

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand and its target protein at a molecular level. These studies provide critical insights that guide the optimization of lead compounds.

For derivatives of the thiochroman-4-one scaffold, molecular docking has been employed to explore their potential as inhibitors of various enzymes. In one such study, (Z)-3-(4′-chlorobenzylidene)-thiochroman-4-one was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov The docking results revealed a high binding affinity of the compound to the active site of the protein. nih.gov This strong interaction is a key indicator of the compound's potential to inhibit the enzyme's function and thus stop viral multiplication. nih.gov

Further computational analyses, including ADME (Absorption, Distribution, Metabolism, and Excretion) studies, suggested that these chromone (B188151) derivatives are lipophilic and have high potential for gastrointestinal absorption and blood-brain barrier permeability, which are favorable characteristics for a drug candidate. nih.gov The incorporation of different functional groups, such as chloro and bromo substitutions, was found to significantly enhance the binding affinity. nih.gov

In a similar vein, docking studies on diarylpentanoids incorporating a tetrahydro-4H-thiopyran-4-one moiety predicted stable binding within the p53-binding pocket of the MDM2 protein. core.ac.uk The predicted interactions included:

A π-stacking interaction between a histidine residue (His-96) and the aromatic ring of the 2,3-dihydro-4H-1-benzothiopyran-4-one scaffold. core.ac.uk

π–alkyl interactions between the compound's aromatic rings and isoleucine (Ile-61, Ile-99) and leucine (B10760876) (Leu-54) residues. core.ac.uk

Alkyl interactions involving the halogen and sulfur atoms of the ligand with residues such as Ile-61, His-96, and Val-93. core.ac.uk

These computational predictions highlight the specific amino acid residues crucial for the binding of these derivatives, providing a roadmap for future structural modifications to enhance inhibitory activity. core.ac.uk

Table 1: Molecular Docking Interactions of a Thiochroman-4-one Derivative

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Reference |

| His-96 | π-stacking | Aromatic ring of benzothiopyran scaffold | core.ac.uk |

| Ile-61 | π–alkyl | Aromatic rings | core.ac.uk |

| Ile-99 | π–alkyl | Aromatic rings | core.ac.uk |

| Leu-54 | π–alkyl | Aromatic rings | core.ac.uk |

| Val-93 | Alkyl | Halogen and Sulfur atoms | core.ac.uk |

Crystallographic Insights into Ligand-Protein Binding

X-ray crystallography is an indispensable technique in structural biology that provides high-resolution, three-dimensional information about the atomic arrangement of molecules. acs.orgresearchgate.net For drug design, obtaining the crystal structure of a ligand bound to its protein target is invaluable, as it reveals the precise binding mode, conformational changes, and key molecular interactions, thereby facilitating rational drug design. acs.org

While a co-crystal structure of a this compound derivative bound to a protein target is not publicly available, the crystal structure of a derivative molecule, 3-phenyl-2-(2-phenylhydrazino)-4H-1-benzothiopyran-4-one, has been determined. researchgate.net This analysis provides crucial structural information about the scaffold itself.

The X-ray analysis confirmed that the benzothiopyranone ring system is essentially planar. researchgate.net A significant finding from the crystal structure was the observation of N–H···O hydrogen bonding, which dictates the molecular packing in the crystal lattice. researchgate.net This inherent capacity for hydrogen bonding is a critical feature, as it suggests the scaffold can form similar crucial hydrogen bond interactions within a protein's binding site.

The study also revealed that the 3-phenyl ring is oriented nearly perpendicular to the fused benzothiopyranone ring system. researchgate.net This spatial arrangement of substituents is a key piece of structural information that is used to build and validate the computational models employed in molecular docking studies. By providing the precise geometry of the core scaffold, crystallographic data ensures that the in silico predictions of ligand-protein binding are based on an experimentally verified and accurate foundation.

Table 2: Crystallographic Data for 3-phenyl-2-(2-phenylhydrazino)-4H-1-benzothiopyran-4-one

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | researchgate.net |

| a (Å) | 10.140(4) | researchgate.net |

| b (Å) | 10.432(4) | researchgate.net |

| c (Å) | 16.228(7) | researchgate.net |

| Key Interaction | N–H···O hydrogen bonding | researchgate.net |

Computational Chemistry and Molecular Modeling of 1h 2 Benzothiopyran 4 3h One

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. als-journal.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing. nih.gov Virtual ligand design, a related process, involves the modification of a known active compound or the de novo design of new molecules with improved affinity and selectivity for a specific target. nih.gov

The process of virtual screening typically involves several key steps, starting from the preparation of a target protein structure and a library of potential ligands, followed by docking and scoring to rank the compounds.

Table 1: Generalized Workflow for Virtual Screening

| Step | Description |

|---|---|

| 1. Target Preparation | The 3D structure of the target protein is obtained, often from databases like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. als-journal.com |

| 2. Ligand Library Preparation | A large database of chemical compounds (e.g., ZINC, PubChem) is prepared. The 3D structure of each ligand is generated and optimized. als-journal.com |

| 3. Molecular Docking | Each ligand from the library is computationally fitted into the binding site of the target protein. This process predicts the preferred orientation and conformation of the ligand when bound to the receptor. researchgate.net |

| 4. Scoring and Ranking | A scoring function is used to estimate the binding affinity for each ligand-protein complex. Ligands are then ranked based on their scores, with the top-ranking compounds selected as "hits". als-journal.com |

| 5. Hit Selection & Refinement | The top-ranked virtual hits are visually inspected and filtered based on chemical properties and potential for synthesis before being selected for experimental validation. |

Derivatives of the benzothiopyran scaffold have been identified through such screening methods. For instance, various screening efforts have highlighted related structures as potential inhibitors for different enzymes. nih.govresearchgate.net Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is another powerful strategy used when the 3D structure of the receptor is not available. nih.gov This approach uses techniques like quantitative structure-activity relationship (QSAR) studies to design new compounds with enhanced activity. semanticscholar.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred binding orientation of one molecule (the ligand) to a second (the receptor). researchgate.net It is a critical tool for understanding the interactions that stabilize a ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. For the 1H-2-Benzothiopyran-4(3H)-one scaffold, docking studies can elucidate how it fits into the binding pocket of a target protein. For example, studies on the related 2,3-dihydro-4H-1-benzothiopyran-4-one scaffold have shown its ability to penetrate deep into the binding cavity of the MDM2 protein, forming key interactions like π-stacking with histidine residues and π-alkyl interactions with leucine (B10760876) and isoleucine residues. mdpi.com